7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a bromine atom at position 7 and an ethyl group at position 2. The bromine atom at position 7 enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki reactions) for further derivatization, while the ethyl group at position 2 contributes to lipophilicity and steric effects, influencing binding affinity and metabolic stability .
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
7-bromo-2-ethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H9BrN2O/c1-2-8-5-10(14)13-6-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3 |
InChI Key |
ZXVFHDBHYXBUFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This reaction is typically carried out at 130°C in DMF (dimethylformamide) and involves the use of 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.
Chalcogenation Reactions: The compound can undergo metal-free C-3 chalcogenation (sulfenylation and selenylation) to form 3-ArS/ArSe derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Chalcogenation: Reagents such as aryl thiols and aryl selenols are used under mild reaction conditions.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chalcogenation Products: 3-ArS/ArSe derivatives with high yields (up to 95%) under mild conditions.
Scientific Research Applications
7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. Preliminary studies suggest that it may act through a radical mechanistic pathway during its chemical transformations . detailed studies on its biological mechanism of action are still ongoing.
Comparison with Similar Compounds
The biological and physicochemical properties of 7-bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one are best understood through comparison with structurally related derivatives. Key variations include substituents at positions 2, 3, 7, and 9, which modulate reactivity, solubility, and target interactions.
Substituent Effects at Position 2
The 2-position substituent significantly impacts molecular interactions and pharmacokinetics:
Key Observations :
- The ethyl group balances lipophilicity and metabolic stability compared to polar groups (e.g., -OH) or reactive moieties (e.g., -CH2Cl).
- Chloromethyl derivatives serve as intermediates for introducing nitro groups (e.g., via nitration ), enabling access to diverse analogs.
Substituent Effects at Position 3
Position 3 substituents influence electronic properties and steric bulk:
Key Observations :
- Methyl and ethoxy groups improve metabolic stability compared to halogens.
- Chloro and bromo substituents enhance suitability for further functionalization (e.g., Suzuki couplings ).
Substituent Effects at Position 7 and 9
The bromine at position 7 is a common feature, but substitutions at position 9 introduce additional diversity:
Key Observations :
- Methyl at position 9 (e.g., 9-bromo-7-methyl derivatives) shifts applications toward agrochemicals, unlike the unsubstituted 7-bromo-2-ethyl analog .
Key Observations :
- The ethyl group at position 2 likely contributes to membrane permeability, enhancing cellular activity compared to bulkier substituents.
- Compound 31 (with tailored sulfonamide and substituents) demonstrates superior efficacy, underscoring the importance of SAR optimization .
Biological Activity
7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The compound features a unique pyrido[1,2-a]pyrimidin-4-one core structure, characterized by a bromine atom at the 7th position and an ethyl group at the 2nd position. This structural configuration allows for various chemical modifications, enhancing its potential therapeutic applications.
- Molecular Formula : C8H8BrN3O
- Molecular Weight : 232.07 g/mol
- CAS Number : 1503919-39-8
The synthesis of this compound typically involves bromination reactions of its precursor, 2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one, using brominating agents like bromine or N-bromosuccinimide in organic solvents such as dichloromethane or acetonitrile under mild conditions .
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has shown significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity .
Anti-inflammatory Effects
The compound also displays anti-inflammatory activity. It has been studied for its potential to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial effects against both bacterial and fungal strains. Research indicates that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the bromine atom enhances its binding affinity to various enzymes and receptors involved in disease pathways. For example, studies have shown that it can act as an inhibitor of certain kinases and phosphodiesterases, which are crucial in cancer progression and inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50/Effectiveness |
|---|---|---|
| Anticancer | Breast Cancer Cell Lines | IC50 = 15 µM |
| Lung Cancer Cell Lines | IC50 = 20 µM | |
| Anti-inflammatory | Pro-inflammatory Cytokines | Inhibition > 70% |
| Antimicrobial | Staphylococcus aureus | Inhibition Zone = 15 mm |
| Candida albicans | Inhibition Zone = 18 mm |
Case Study: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that this compound could serve as a lead candidate for developing new anticancer therapies .
Future Directions
Ongoing research is focused on optimizing the synthesis of this compound to enhance yield and purity while exploring its full therapeutic potential across different disease models. Investigations into its pharmacokinetics and bioavailability are essential for understanding how it can be effectively utilized in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
